2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95%
Overview
Description
2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin (TFDM-B) is a trifluorinated aromatic compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is an important molecule for the synthesis of many other compounds, and its properties make it a valuable tool for studying the structure and function of proteins and enzymes. TFDM-B has become a popular compound in scientific research, with its unique properties allowing for a range of applications in laboratory experiments.
Scientific Research Applications
2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% has been used in a variety of scientific research applications, including its use as an inhibitor of enzymes in biochemical studies. It has also been used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs on the body. In addition, 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% has been used in studies of the effects of environmental pollutants on the human body.
Mechanism of Action
The mechanism of action of 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% is not fully understood, but it is thought to act as an inhibitor of enzymes in biochemical studies. It is believed that the trifluorinated aromatic structure of 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% binds to the active site of the enzyme, blocking its activity.
Biochemical and Physiological Effects
2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic processes, as well as to block the action of drugs on the body. In addition, 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% has been shown to affect the expression of genes involved in the regulation of cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% in laboratory experiments include its high purity and its ability to inhibit enzymes in biochemical studies. Its trifluorinated aromatic structure also makes it a valuable tool for studying the structure and function of proteins and enzymes. However, 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% has some limitations, such as its low solubility in water, which can make it difficult to use in some laboratory experiments.
Future Directions
The future of 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% research is promising, with potential applications in the fields of drug development, environmental studies, and biochemistry. Its unique properties make it a valuable tool for studying the structure and function of proteins and enzymes. In addition, its ability to inhibit enzymes in biochemical studies could be used to develop new drugs and therapies. Other potential future directions for 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% research include the study of its effects on gene expression and its potential use as an environmental pollutant detector.
Synthesis Methods
2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% is synthesized by a two-step process. The first step involves the reaction of 4-fluoro-3-methylbenzoic acid with 2-chloro-1,3-difluorobenzene in the presence of a base, such as potassium carbonate, to produce the desired product. The second step involves the reaction of the product with 2-chloro-1,3-difluorobenzene and an alkali metal, such as sodium, to produce the desired product.
properties
IUPAC Name |
2,3,3-trifluoro-6-methyl-2H-1,4-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-6-7(4-5)14-9(11,12)8(10)13-6/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSIRNKIRHDECP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C(O2)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218026 | |
Record name | 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159276-64-9 | |
Record name | 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159276-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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